Cas no 1869-40-5 (3,3-difluoro-2-hydroxy-2-methylpropanoic acid)

3,3-difluoro-2-hydroxy-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3,3-difluoro-2-hydroxy-2-methylpropanoic acid
- AKOS006380538
- SCHEMBL4607590
- EN300-104967
- 1869-40-5
- 2-hydroxy-2-difluoromethylpropionic acid
-
- MDL: MFCD19228764
- Inchi: InChI=1S/C4H6F2O3/c1-4(9,2(5)6)3(7)8/h2,9H,1H3,(H,7,8)
- InChI Key: IGCQAJNFEBAMJJ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 140.02850037Da
- Monoisotopic Mass: 140.02850037Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 57.5Ų
3,3-difluoro-2-hydroxy-2-methylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-104967-0.1g |
3,3-difluoro-2-hydroxy-2-methylpropanoic acid |
1869-40-5 | 95% | 0.1g |
$366.0 | 2023-10-28 | |
Enamine | EN300-104967-2.5g |
3,3-difluoro-2-hydroxy-2-methylpropanoic acid |
1869-40-5 | 95% | 2.5g |
$2071.0 | 2023-10-28 | |
Enamine | EN300-104967-5.0g |
3,3-difluoro-2-hydroxy-2-methylpropanoic acid |
1869-40-5 | 5g |
$3065.0 | 2023-06-10 | ||
eNovation Chemicals LLC | Y1133350-1g |
3,3-difluoro-2-hydroxy-2-methylpropanoic acid |
1869-40-5 | 95% | 1g |
$2000 | 2024-07-23 | |
Enamine | EN300-104967-10g |
3,3-difluoro-2-hydroxy-2-methylpropanoic acid |
1869-40-5 | 95% | 10g |
$4545.0 | 2023-10-28 | |
Enamine | EN300-104967-0.05g |
3,3-difluoro-2-hydroxy-2-methylpropanoic acid |
1869-40-5 | 95% | 0.05g |
$245.0 | 2023-10-28 | |
Enamine | EN300-104967-10.0g |
3,3-difluoro-2-hydroxy-2-methylpropanoic acid |
1869-40-5 | 10g |
$4545.0 | 2023-06-10 | ||
Enamine | EN300-104967-0.25g |
3,3-difluoro-2-hydroxy-2-methylpropanoic acid |
1869-40-5 | 95% | 0.25g |
$524.0 | 2023-10-28 | |
Enamine | EN300-104967-0.5g |
3,3-difluoro-2-hydroxy-2-methylpropanoic acid |
1869-40-5 | 95% | 0.5g |
$824.0 | 2023-10-28 | |
Enamine | EN300-104967-1.0g |
3,3-difluoro-2-hydroxy-2-methylpropanoic acid |
1869-40-5 | 1g |
$1057.0 | 2023-06-10 |
3,3-difluoro-2-hydroxy-2-methylpropanoic acid Related Literature
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
Additional information on 3,3-difluoro-2-hydroxy-2-methylpropanoic acid
Professional Introduction to 3,3-difluoro-2-hydroxy-2-methylpropanoic acid (CAS No. 1869-40-5)
3,3-difluoro-2-hydroxy-2-methylpropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1869-40-5, is a fluorinated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, including two fluorine atoms and a hydroxyl group on a branched chain, exhibits distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
The molecular structure of 3,3-difluoro-2-hydroxy-2-methylpropanoic acid consists of a three-carbon backbone with fluorine substituents at the 3-position and a hydroxyl group at the 2-position. This arrangement imparts both steric hindrance and electronic effects that can influence its reactivity and biological activity. The presence of fluorine atoms is particularly noteworthy, as fluorine is frequently employed in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles.
In recent years, the pharmaceutical industry has seen a surge in the exploration of fluorinated compounds due to their favorable properties. 3,3-difluoro-2-hydroxy-2-methylpropanoic acid has been studied for its potential applications in the synthesis of various bioactive molecules. Its structural motif is reminiscent of certain natural products and drug scaffolds, suggesting that it could serve as a versatile building block for the development of novel therapeutic agents.
One of the most compelling aspects of 3,3-difluoro-2-hydroxy-2-methylpropanoic acid is its role in the synthesis of fluorinated carboxylic acids, which are crucial intermediates in many drug formulations. Fluorinated carboxylic acids often exhibit improved pharmacological properties, such as increased lipophilicity and resistance to enzymatic degradation. Researchers have leveraged these characteristics to design molecules with enhanced efficacy and reduced side effects.
Recent studies have highlighted the utility of 3,3-difluoro-2-hydroxy-2-methylpropanoic acid in the development of anti-inflammatory agents. The combination of fluorine substitution and hydroxyl functionality provides a scaffold that can interact with biological targets in a manner similar to known anti-inflammatory drugs. Additionally, the compound’s ability to undergo further functionalization makes it an attractive candidate for structure-activity relationship (SAR) studies aimed at optimizing its biological activity.
The synthesis of 3,3-difluoro-2-hydroxy-2-methylpropanoic acid has been optimized through various chemical pathways, including fluorination techniques and carboxylation reactions. These synthetic strategies not only highlight the compound’s synthetic accessibility but also demonstrate its potential as a platform for exploring new chemical space. Advances in catalytic methods have further streamlined the production process, making it more efficient and scalable for industrial applications.
From a medicinal chemistry perspective, 3,3-difluoro-2-hydroxy-2-methylpropanoic acid has been incorporated into libraries of compounds screened for biological activity. Preliminary findings suggest that derivatives of this compound may exhibit promising properties in areas such as pain management and immunomodulation. The ability to modify its structure while retaining key pharmacophoric elements opens up numerous possibilities for drug discovery.
The impact of fluorine substitution on the electronic properties of organic molecules is well-documented, and 3,3-difluoro-2-hydroxy-2-methylpropanoic acid is no exception. The electron-withdrawing nature of fluorine atoms can influence reaction mechanisms and enhance binding interactions with biological targets. This characteristic has been exploited in the design of small molecules that require precise control over their electronic environment to achieve desired pharmacological effects.
In conclusion, 3,3-difluoro-2-hydroxy-2-methylpropanoic acid (CAS No. 1869-40-5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with its versatility as a synthetic intermediate, make it a valuable asset for chemists and biologists alike. As research continues to uncover new applications for fluorinated compounds, this molecule is poised to play an important role in the development of next-generation therapeutics.
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